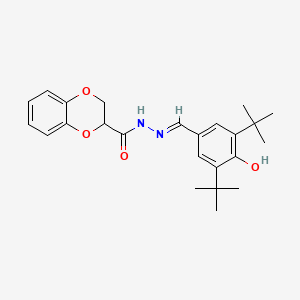![molecular formula C19H16Cl2N2OS B6003971 N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B6003971.png)
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)acetamide, also known as DTT, is a thiazolylamide compound that has been widely used in scientific research. DTT is a potent inhibitor of protein disulfide isomerase (PDI), an enzyme that plays a critical role in protein folding and quality control in the endoplasmic reticulum (ER).
作用機序
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)acetamide inhibits PDI activity by reducing disulfide bonds in the active site of the enzyme. This leads to the accumulation of misfolded proteins in the ER, which triggers the unfolded protein response and ER stress. The reduction of disulfide bonds by this compound is reversible, allowing researchers to study the effects of PDI inhibition on protein folding and quality control.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It disrupts protein folding and quality control in the ER, leading to the accumulation of misfolded proteins and activation of the unfolded protein response. This can result in ER stress and apoptosis. This compound has also been shown to inhibit the activity of other enzymes that require disulfide bonds, such as protein tyrosine phosphatases.
実験室実験の利点と制限
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)acetamide has several advantages for lab experiments. It is a potent and specific inhibitor of PDI, allowing researchers to study the role of this enzyme in protein folding and quality control. This compound is also readily available and relatively inexpensive, making it a popular tool in scientific research. However, this compound has some limitations. It can be toxic to cells at high concentrations, and its effects on other cellular processes may complicate data interpretation.
将来の方向性
There are many future directions for research on N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)acetamide and its role in protein folding and quality control. One area of interest is the development of more potent and specific inhibitors of PDI. This could lead to the development of new therapies for diseases that involve protein misfolding, such as Alzheimer's and Parkinson's disease. Another area of interest is the study of the effects of PDI inhibition on other cellular processes, such as autophagy and cell signaling. Finally, the use of this compound in combination with other inhibitors could provide insight into the complex network of enzymes involved in protein folding and quality control.
合成法
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)acetamide can be synthesized using a multistep process that involves the reaction of 2,4-dichlorobenzylamine with thioamide, followed by the reaction with 4-methylphenylacetic acid. The final product is purified using column chromatography. The synthesis of this compound has been optimized to improve yield and purity, making it readily available for scientific research.
科学的研究の応用
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)acetamide has been extensively used in scientific research as a tool to study the role of PDI in protein folding and quality control in the ER. PDI is a key enzyme that facilitates the formation and breakage of disulfide bonds in proteins, which is critical for their proper folding and function. This compound inhibits PDI activity by reducing disulfide bonds, leading to the accumulation of misfolded proteins in the ER. This has been used to study the role of PDI in various cellular processes, including the unfolded protein response, ER stress, and apoptosis.
特性
IUPAC Name |
N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2OS/c1-12-2-4-13(5-3-12)8-18(24)23-19-22-11-16(25-19)9-14-6-7-15(20)10-17(14)21/h2-7,10-11H,8-9H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEHDFSPMDBJRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{1-(cyclohexylmethyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6003888.png)
![3-{2-[4-(3-methoxypropyl)-1-piperidinyl]-2-oxoethyl}-4-(2-phenylethyl)-2-piperazinone](/img/structure/B6003895.png)
![1-(2-methoxyethyl)-N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B6003900.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6003908.png)
![1-(4-chloro-3-methylphenyl)-N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6003912.png)
![2-[(3-chloro-2-methylphenyl)imino]-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B6003914.png)
![(3aS*,5S*,9aS*)-5-(2-fluorophenyl)-2-(2-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6003926.png)
![2-(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-thiazole](/img/structure/B6003931.png)
![3-[2-methoxy-2-(2-thienyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6003932.png)
![2-{1-(2,2-dimethylpropyl)-4-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6003936.png)

![(1R*,3s,6r,8S*)-4-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B6003944.png)
![6-(benzyloxy)-1-cyclohexyl-4-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-1,4-diazepan-2-one](/img/structure/B6003968.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N,1-dimethyl-2-piperidinecarboxamide](/img/structure/B6003975.png)
